4-(chloromethyl)naphthalene-1-carbonitrile
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Overview
Description
4-(chloromethyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(chloromethyl)naphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-naphthylmethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-cyano-1-naphthylmethanol+SOCl2→this compound+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthylmethanes.
Reduction: Formation of 4-amino-1-naphthylmethane.
Oxidation: Formation of naphthoquinones.
Scientific Research Applications
4-(chloromethyl)naphthalene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)naphthalene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Chloro-(4-cyano-2-naphthyl)methane
- Chloro-(4-cyano-3-naphthyl)methane
- Chloro-(4-cyano-4-naphthyl)methane
Uniqueness
4-(chloromethyl)naphthalene-1-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups on the naphthalene ring. This positioning can significantly influence its chemical reactivity and interaction with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
4-(chloromethyl)naphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDJWIIALQYVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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